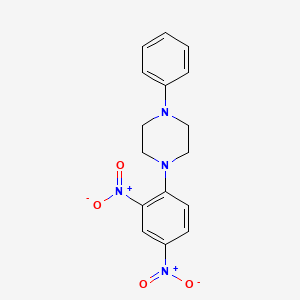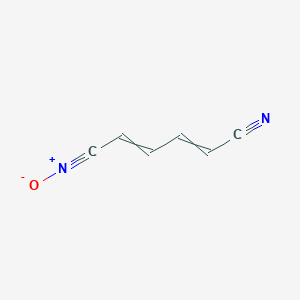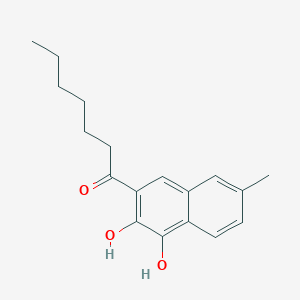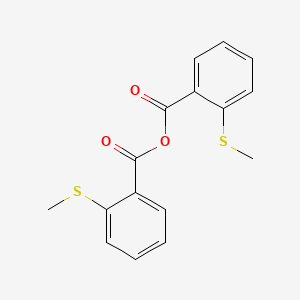
2-(Methylsulfanyl)benzoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)benzoic anhydride is an organic compound with the molecular formula C16H14O3S2 It is a derivative of benzoic anhydride, characterized by the presence of a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methylsulfanyl)benzoic anhydride can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with a carboxylic acid or a carboxylate anion . The reaction typically requires a base to neutralize the hydrochloric acid byproduct and is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: . These methods are favored due to their cost-effectiveness and ease of handling compared to other reagents like acid chlorides.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfanyl)benzoic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the primary reaction type for anhydrides, where nucleophiles such as water, alcohols, and amines attack the carbonyl carbon, leading to the formation of carboxylic acids, esters, and amides, respectively.
Reduction: Anhydrides can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Water: Reacts with anhydrides to form carboxylic acids.
Alcohols: React with anhydrides to form esters.
Amines: React with anhydrides to form amides.
Lithium Aluminum Hydride: Used for the reduction of anhydrides to primary alcohols.
Major Products:
Carboxylic Acids: Formed from the reaction with water.
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Primary Alcohols: Formed from the reduction with lithium aluminum hydride.
Scientific Research Applications
2-(Methylsulfanyl)benzoic anhydride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action for 2-(Methylsulfanyl)benzoic anhydride primarily involves nucleophilic acyl substitution. In this reaction, a nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a new acyl compound and the release of a leaving group . This mechanism is fundamental to the compound’s reactivity and its ability to form various derivatives.
Comparison with Similar Compounds
Acetic Anhydride: Commonly used in the acetylation of alcohols and amines.
Benzoic Anhydride: Similar in structure but lacks the methylsulfanyl group.
Phthalic Anhydride: Used in the production of plasticizers and resins.
Uniqueness: 2-(Methylsulfanyl)benzoic anhydride is unique due to the presence of the methylsulfanyl group, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
62351-53-5 |
|---|---|
Molecular Formula |
C16H14O3S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2-methylsulfanylbenzoyl) 2-methylsulfanylbenzoate |
InChI |
InChI=1S/C16H14O3S2/c1-20-13-9-5-3-7-11(13)15(17)19-16(18)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3 |
InChI Key |
XMXDDBIWASGZCG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


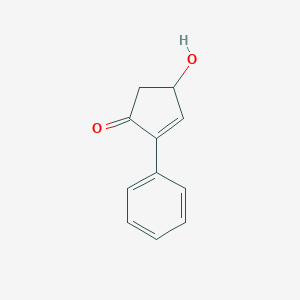
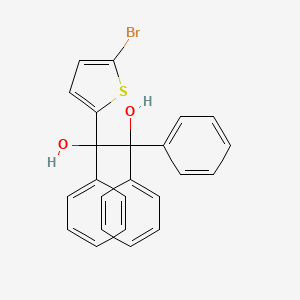
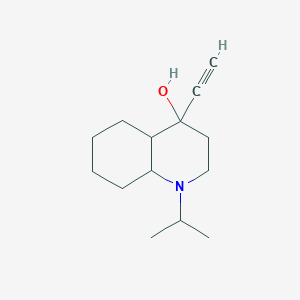
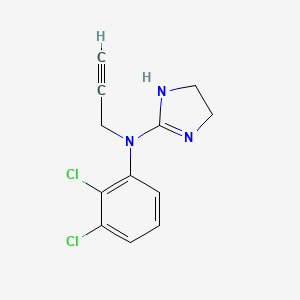
![1,4-Methano-1H-cyclopenta[c]furan, 3-(1,1-dimethylethyl)hexahydro-](/img/structure/B14538788.png)
![1,2,5,6-Tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14538796.png)
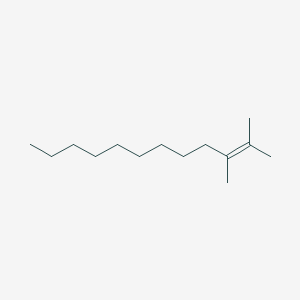
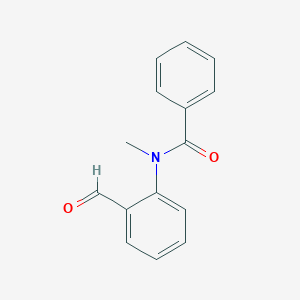
![Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide](/img/structure/B14538819.png)
arsanium perchlorate](/img/structure/B14538829.png)
